Indoprofen

Description

A drug that has analgesic and anti-inflammatory properties. Following reports of adverse reactions including reports of carcinogenicity in animal studies it was withdrawn from the market worldwide.

INDOPROFEN is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1979 and is indicated for rheumatic disease. It was withdrawn in at least one region.

A drug that has analgesic and anti-inflammatory properties. Following reports of adverse reactions including reports of carcinogenicity in animal studies it was withdrawn from the market worldwide. (From Martindale, The Extra Pharmacopoeia, 30th ed, p21)

See also: Ketoprofen (related); Suprofen (related).

Properties

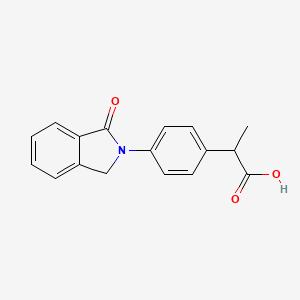

IUPAC Name |

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMIEHBSYVWVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045831 | |

| Record name | Indoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31842-01-0 | |

| Record name | Indoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31842-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031842010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indoprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE46ZU14N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208-210 | |

| Record name | Indoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Indoprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of action of indoprofen, a non-steroidal anti-inflammatory drug (NSAID). Beyond its classical role as a cyclooxygenase inhibitor, emerging research has unveiled novel pathways through which indoprofen exerts its pharmacological effects. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Cyclooxygenase Inhibition

Indoprofen is a reversible and non-competitive inhibitor of cyclooxygenase-1 (COX-1)[1][2]. Like other NSAIDs, its primary mechanism of action involves the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. This inhibition underlies indoprofen's anti-inflammatory, analgesic, and antipyretic properties.

Quantitative Data: COX Inhibition

| Parameter | Value | Reference |

| COX-2 Selectivity Index (SI) | 0.78 | [3] |

Note: The specific IC50 values for indoprofen against COX-1 and COX-2 are not consistently reported in publicly available literature. The selectivity index indicates a slight preference for COX-1 inhibition.

Novel Mechanisms of Action

Recent studies have identified several COX-independent mechanisms of action for indoprofen, highlighting its potential for therapeutic applications beyond inflammation and pain.

Activation of the PDK1/AKT Signaling Pathway

Indoprofen has been shown to activate the PDK1/AKT/S6K signaling cascade, a key pathway in cell survival and protein synthesis. This mechanism is implicated in indoprofen's ability to prevent muscle wasting[4].

| Biomarker | Effect of Indoprofen | Reference |

| Phosphorylation of AKT | Increased | [4] |

| Phosphorylation of S6K | Increased | [4] |

Note: Specific fold-change data from quantitative Western blot analyses are detailed in the referenced literature.

Upregulation of Survival Motor Neuron (SMN) Protein

Indoprofen selectively increases the production of the Survival Motor Neuron (SMN) protein from the SMN2 gene[5][6][7]. This finding is particularly relevant for the development of therapeutics for Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by SMN protein deficiency. This effect is independent of COX inhibition[5].

| Parameter | Result | Cell Type | Reference |

| Mean increase in SMN protein | 13% | Fibroblasts from Type I SMA patients | [5][6] |

| Increase in nuclear gems | 5-fold | Fibroblasts from SMA patients | [7] |

Inhibition of HMGB1-Mediated Inflammation

Indoprofen can potently inhibit the release of High Mobility Group Box 1 (HMGB1), a key alarmin involved in the pathogenesis of sepsis and other inflammatory conditions[8]. This action appears to have both COX-2-dependent and -independent components[8].

| Condition | Effect of Indoprofen | Reference |

| LPS- or poly (I:C)-stimulated HMGB1 release | Potent inhibition | [8] |

| rhHMGB1-induced inflammatory responses | Suppression | [8] |

| Serum and lung HMGB1 levels in septic mice | Partial reduction | [8] |

Note: The referenced studies demonstrate a concentration-dependent inhibition, but specific IC50 values for HMGB1 release are not provided.

Signaling Pathway and Experimental Workflow Diagrams

Cyclooxygenase (COX) Signaling Pathway

Caption: Indoprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

PDK1/AKT Signaling Pathway Activation

Caption: Indoprofen activates the PDK1/AKT/S6K signaling cascade.

SMN2 Protein Upregulation Workflow

Caption: Indoprofen increases SMN protein production from the SMN2 gene.

HMGB1-Mediated Inflammation Inhibition

Caption: Indoprofen inhibits HMGB1 release and signaling.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of indoprofen on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and recombinant human COX-2.

-

Assay Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of COX. The assay quantifies the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

-

Procedure:

-

The enzyme is pre-incubated with various concentrations of indoprofen or vehicle control in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.

-

The reaction is initiated by the addition of arachidonic acid and the chromogenic substrate.

-

The change in absorbance or fluorescence is monitored over time using a microplate reader.

-

-

Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each indoprofen concentration is determined relative to the vehicle control. IC50 values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Western Blot Analysis of PDK1/AKT Pathway Phosphorylation

Objective: To quantify the effect of indoprofen on the phosphorylation of key proteins in the PDK1/AKT pathway in a relevant cell line (e.g., C2C12 myotubes).

Methodology:

-

Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with indoprofen at various concentrations and for different time points.

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST).

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of AKT (e.g., p-AKT Ser473) and S6K.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated and normalized to a loading control (e.g., GAPDH or β-actin).

SMN2-Luciferase Reporter Assay

Objective: To assess the effect of indoprofen on the expression of a luciferase reporter gene under the control of the SMN2 promoter and splicing elements.

Methodology:

-

Cell Line: A stable cell line (e.g., HEK293) expressing an SMN2-luciferase reporter construct.

-

Assay Principle: The reporter construct is designed such that luciferase is produced only upon correct splicing and translation of the SMN2 exons.

-

Procedure:

-

Cells are seeded in a multi-well plate and treated with a range of indoprofen concentrations.

-

After an incubation period (e.g., 24-48 hours), a luciferase substrate (e.g., luciferin) is added to the cells.

-

The resulting luminescence, which is proportional to the amount of SMN-luciferase fusion protein, is measured using a luminometer.

-

-

Data Analysis: The luminescence readings are normalized to cell viability (e.g., using a parallel MTT assay or a co-expressed control reporter like Renilla luciferase). The fold-change in luciferase activity relative to vehicle-treated cells is calculated.

HMGB1 Release Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of HMGB1 released from cells into the culture medium following stimulation and treatment with indoprofen.

Methodology:

-

Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other relevant cell types are treated with an inflammatory stimulus such as lipopolysaccharide (LPS) in the presence or absence of varying concentrations of indoprofen.

-

Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Procedure:

-

A commercial HMGB1 ELISA kit is used according to the manufacturer's instructions.

-

Briefly, the collected supernatants and a series of HMGB1 standards are added to a microplate pre-coated with an anti-HMGB1 capture antibody.

-

After incubation and washing, a detection antibody, followed by an enzyme-conjugated secondary antibody, is added.

-

A substrate solution is then added, and the resulting colorimetric reaction is stopped.

-

-

Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader. A standard curve is generated from the absorbance values of the HMGB1 standards. The concentration of HMGB1 in the cell culture supernatants is interpolated from the standard curve. The percentage of inhibition of HMGB1 release by indoprofen is calculated relative to the stimulated, untreated control.

References

- 1. Reversible and Non-Competitive Inhibition of Cyclooxygenase by Indobufen for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Converting indoprofen to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indoprofen prevents muscle wasting in aged mice through activation of PDK1/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoprofen Upregulates the Survival Motor Neuron Protein through a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pain reliever may help treat life-threatening childhood disease | EurekAlert! [eurekalert.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Synthesis of Indoprofen: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the synthetic pathway for Indoprofen, a non-steroidal anti-inflammatory drug (NSAID). This document outlines the multi-step chemical synthesis, providing detailed experimental protocols for each key transformation. All quantitative data, including reaction yields and physical properties of the intermediates and final product, are summarized in structured tables for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of the process.

Introduction

Indoprofen, chemically known as 2-[4-(1-oxo-1,3-dihydroisoindol-2-yl)phenyl]propanoic acid, belongs to the family of propionic acid derivatives of NSAIDs. While it has been withdrawn from the market in some regions due to adverse effects, its synthesis remains a subject of interest for medicinal chemists and researchers in drug development. This guide delineates a common and effective pathway for the laboratory-scale synthesis of Indoprofen, commencing from readily available starting materials.

Overview of the Synthetic Pathway

The synthesis of Indoprofen is a multi-step process that can be broadly categorized into five key stages:

-

Nitration: Introduction of a nitro group onto the aromatic ring of the starting material.

-

Reduction: Conversion of the nitro group to an amino group.

-

Condensation: Formation of a phthalimide ring system.

-

Selective Reduction: Reduction of one of the carbonyl groups in the phthalimide ring.

-

Hydrolysis: Conversion of the ester to the final carboxylic acid product.

Indoprofen chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Initially lauded for its analgesic and anti-inflammatory properties, it was later withdrawn from many markets due to concerns about severe gastrointestinal side effects. Despite its withdrawal, indoprofen continues to be a subject of scientific interest due to its well-characterized cyclooxygenase (COX) inhibitory activity and more recently discovered, COX-independent mechanisms of action. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for indoprofen, serving as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification

Indoprofen, chemically known as 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)phenyl]propanoic acid, is a chiral compound with the molecular formula C₁₇H₁₅NO₃.[1][2][3] The structure features a propionic acid moiety attached to a phenyl group, which in turn is substituted with a 1-oxoisoindoline group.

Chemical Identifiers:

-

IUPAC Name: 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)phenyl]propanoic acid[1][2]

-

SMILES: CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O[1]

-

InChI: InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)[1]

-

InChIKey: RJMIEHBSYVWVIN-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of indoprofen is presented in the table below. It is important to note that there are discrepancies in the reported melting points, which may be attributed to different experimental conditions or the analysis of different polymorphic forms.

| Property | Value | Source(s) |

| Molecular Weight | 281.31 g/mol | [1][2][3] |

| Melting Point | 213-214 °C | [3] |

| 208-210 °C | PubChem | |

| Solubility | DMSO: ≥ 38 mg/mL | Taiclone |

| Water: Slightly soluble | ||

| pKa (acidic) | ~4.5 (estimated for the carboxylic acid group) | |

| logP | 2.77 |

Pharmacological Properties and Mechanism of Action

Indoprofen's pharmacological effects are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, but it also exhibits COX-independent activities.

Cyclooxygenase (COX) Inhibition

As a classical NSAID, indoprofen inhibits both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-1 is also responsible for the common gastrointestinal side effects associated with NSAIDs.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

Caption: Indoprofen non-selectively inhibits COX-1 and COX-2.

COX-Independent Mechanisms

Recent research has unveiled that indoprofen possesses biological activities that are independent of its COX-inhibitory function.

-

Survival Motor Neuron (SMN) Protein Upregulation: Indoprofen has been shown to increase the production of the Survival Motor Neuron (SMN) protein. This finding is significant for research into spinal muscular atrophy (SMA), a genetic disorder characterized by a deficiency of the SMN protein.

-

PDK1/Akt Signaling Pathway Activation: Studies have indicated that indoprofen can activate the phosphoinositide-dependent kinase 1 (PDK1)/Akt signaling pathway. This pathway is crucial for cell survival and proliferation.

Signaling Pathway: Indoprofen's Effect on PDK1/Akt Pathway

Caption: Indoprofen activates the pro-survival PDK1/Akt pathway.

-

NF-κB and MAPK Signaling Pathways: While not as extensively studied for indoprofen specifically, NSAIDs as a class are known to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. It is plausible that indoprofen also exerts some of its anti-inflammatory effects through these pathways, independent of prostaglandin synthesis inhibition.

Pharmacokinetics

| Property | Value | Source(s) |

| Bioavailability | High | |

| Protein Binding | Highly bound to plasma proteins | |

| Metabolism | Primarily via glucuronidation in the liver | |

| Biological Half-life | Approximately 2-3 hours | |

| Excretion | Mainly renal |

Experimental Protocols

Synthesis of Indoprofen

A common synthetic route to indoprofen involves the following key steps:

Experimental Workflow: Synthesis of Indoprofen

References

Chiral Specificity in Action: A Technical Guide to the Biological Activities of Indoprofen Enantiomers

For Immediate Release

MILAN, Italy – November 7, 2025 – This technical guide provides a comprehensive overview of the stereoselective biological activities of the enantiomers of indoprofen, a non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of this compound's chiral pharmacology.

Indoprofen, chemically known as (α-[4-(2-isoindolinyl-1-one)-phenyl] propionic acid), possesses a chiral center, leading to the existence of two enantiomers: (S)-(+)-indoprofen and (R)-(-)-indoprofen. As with many chiral drugs, the biological activity of indoprofen is predominantly associated with one of its enantiomers, highlighting the critical importance of stereochemistry in drug design and development.

Core Findings: The Dominance of the (S)-(+)-Enantiomer

In vitro and in vivo studies have unequivocally demonstrated that the pharmacological effects of racemic indoprofen are almost entirely attributable to the (S)-(+)-enantiomer.[1][2] This stereospecificity is most pronounced in its anti-inflammatory, analgesic, and cyclooxygenase (COX) inhibitory activities.

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative data comparing the biological activities of racemic indoprofen and its individual enantiomers.

Table 1: Anti-inflammatory and Analgesic Activity of Indoprofen and its Enantiomers (Oral Administration) [1]

| Compound | Carrageenan Oedema in Rats (ED50 mg/kg) | Granuloma Pouch in Rats (ED50 mg/kg) | Phenylquinone Writhing in Mice (ED50 mg/kg) |

| Indoprofen (racemic) | 12.23 (8.22-21.4) | 1.26 (1.12-1.44) | 0.67 (0.58-0.75) |

| (S)-(+)-Enantiomer | 6.25 (5.61-6.88) | 0.72 (0.5-1.0) | 0.36 (0.27-0.51) |

| (R)-(-)-Enantiomer | >100 | >20 | 7.20 (5.8-9.0) |

| ED50 values are presented with 95% confidence limits in parentheses. |

Table 2: Acute Toxicity of Indoprofen and its Enantiomers in Rats [1]

| Compound | Oral LD50 (mg/kg) | Intravenous LD50 (mg/kg) |

| Indoprofen (racemic) | 60.83 (51.40-72.55) | 58.66 (53.41-64.42) |

| (S)-(+)-Enantiomer | 33.75 (30.1-37.72) | 31.98 (29.49-34.68) |

| (R)-(-)-Enantiomer | 538.02 (460.67-628.37) | 555.39 (518.51-594.89) |

| LD50 values are presented with 95% confidence limits in parentheses. |

Table 3: In Vitro Inhibition of Prostaglandin Synthetase [1]

| Compound | IC50 (ng/mL) |

| Indoprofen (racemic) | 1.2 |

| (S)-(+)-Enantiomer | 0.6 |

| (R)-(-)-Enantiomer | >100 |

| IC50 represents the concentration required to inhibit prostaglandin synthesis by 50%. |

As the data illustrates, the (S)-(+)-isomer is approximately twice as potent as the racemic mixture and about 20 times more potent than the (R)-(-)-isomer in its anti-inflammatory and analgesic effects.[1] A similar trend is observed in its toxicity, with the (S)-(+)-enantiomer being significantly more toxic than the (R)-(-)-enantiomer.[1] The inhibitory effect on prostaglandin synthetase, the primary mechanism of action for NSAIDs, resides almost exclusively in the (S)-(+)-isomer.[1]

Mechanism of Action: Beyond Cyclooxygenase Inhibition

The primary mechanism of action for indoprofen, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The (S)-(+)-enantiomer is a potent inhibitor of both COX-1 and COX-2.

However, emerging research suggests that indoprofen may also exert its effects through COX-independent pathways.

Cyclooxygenase (COX) Pathway Inhibition

The established mechanism of action for the anti-inflammatory and analgesic effects of (S)-(+)-indoprofen is the inhibition of the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

COX-Independent Mechanisms

Recent studies have indicated that indoprofen may have biological activities that are independent of COX inhibition. These include:

-

Upregulation of Survival Motor Neuron (SMN) Protein: Indoprofen has been shown to selectively increase the expression of the SMN2 gene product.[1] This finding suggests a potential therapeutic application for indoprofen in spinal muscular atrophy, a genetic disorder characterized by low levels of the SMN protein.

-

Inhibition of High Mobility Group Box 1 (HMGB1)-Mediated Inflammation: Indoprofen can inhibit the release of HMGB1, a pro-inflammatory cytokine, and suppress the inflammatory responses it induces. This suggests a role for indoprofen in conditions characterized by excessive inflammation, such as sepsis.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vivo Anti-inflammatory and Analgesic Assays[1]

A standardized workflow is employed for the in vivo assessment of the anti-inflammatory and analgesic properties of indoprofen and its enantiomers.

-

Anti-inflammatory Activity:

-

Carrageenan-induced Paw Oedema in Rats: Male rats are injected with carrageenan into the subplantar region of the hind paw to induce oedema. The volume of the paw is measured before and after treatment with the test compounds.

-

Granuloma Pouch in Rats: A subcutaneous air pouch is formed on the back of rats, and croton oil is injected to induce granuloma formation. The weight of the granuloma is measured after a set period of treatment.

-

-

Analgesic Activity:

-

Phenylquinone-induced Writhing in Mice: Mice are injected intraperitoneally with phenylquinone to induce a characteristic writhing response. The number of writhes is counted over a specific period after treatment with the test compounds.

-

-

Drug Administration: The drugs are administered orally, suspended in 0.5% Methocel.[1]

Acute Toxicity Determination[1]

-

Animals: The acute toxicity is determined in rats.

-

Administration: The compounds are administered both orally and intravenously.

-

Observation Period: The animals are observed for 7 days.

-

LD50 Calculation: The median lethal dose (LD50) is calculated based on the mortality rate at different doses.

In Vitro Inhibition of Prostaglandin Synthesis[1]

-

Source of Enzyme: Prostaglandin synthetase is typically obtained from bovine seminal vesicles.

-

Substrate: Arachidonic acid is used as the substrate.

-

Incubation: The enzyme, substrate, and test compounds are incubated together.

-

Measurement: The amount of prostaglandins produced is measured, often using radioimmunoassay or other sensitive analytical techniques.

-

IC50 Calculation: The concentration of the test compound that causes 50% inhibition of prostaglandin synthesis (IC50) is determined.

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of the indoprofen enantiomers also exhibit stereoselectivity. The (S)-(+)-enantiomer is cleared from plasma and excreted in the urine at a slower rate than the (R)-(-)-enantiomer.[2] Notably, there is no stereospecific inversion of the active (S)-(+)-enantiomer to the inactive (R)-(-)-enantiomer in humans.[2] A small degree of inversion from the (R)-(-)- to the (S)-(+)-enantiomer has been observed in rats and mice.[1]

Conclusion

The biological activity of indoprofen is highly stereospecific, with the (S)-(+)-enantiomer being responsible for the vast majority of its therapeutic effects and toxicity. This is primarily due to its potent inhibition of cyclooxygenase enzymes. The (R)-(-)-enantiomer is largely inactive in this regard. The discovery of COX-independent mechanisms of action for indoprofen opens up new avenues for research and potential therapeutic applications. A thorough understanding of the distinct pharmacological and pharmacokinetic properties of each enantiomer is crucial for the rational design and development of safer and more effective anti-inflammatory and analgesic drugs.

References

Indoprofen as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Initially marketed for its analgesic and anti-inflammatory properties, it was later withdrawn globally due to a high incidence of severe gastrointestinal bleeding. Its therapeutic effects, as well as its primary adverse effect profile, are directly linked to its mechanism of action as a non-selective inhibitor of cyclooxygenase (COX) enzymes. This document provides a detailed technical overview of Indoprofen's chemical properties, its mechanism of action as a COX inhibitor, relevant quantitative data, pharmacokinetic profile, and representative experimental protocols for assessing its inhibitory activity.

Chemical and Physical Properties

Indoprofen is chemically described as 2-[4-(1-oxo-1,3-dihydroisoindol-2-yl)phenyl]propanoic acid. It is a racemic mixture, with the (+)-S-enantiomer being the pharmacologically active form responsible for COX inhibition.

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO₃ |

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid |

| CAS Number | 31842-01-0 |

| Chiral Center | Yes |

| Physical State | Solid |

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for Indoprofen, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid. There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, including the gastric mucosa, kidneys, and platelets. It is responsible for producing prostaglandins that mediate essential physiological functions, such as maintaining the integrity of the stomach lining and regulating platelet aggregation.

-

COX-2: An inducible enzyme that is typically absent or present at very low levels in most tissues. Its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators. COX-2 is responsible for the production of prostaglandins that contribute to inflammation, pain, and fever.

Indoprofen acts as a non-selective inhibitor of both COX-1 and COX-2. By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various other prostaglandins and thromboxanes. The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is largely responsible for its significant gastrointestinal side effects.

Quantitative Data on COX Inhibition

| Parameter | Value | Reference |

| COX Selectivity Index (SI) | 0.78 | [1] |

An SI value of 0.78 indicates that Indoprofen is a non-selective inhibitor, with a slight preference for inhibiting COX-1 over COX-2.[1] This lack of selectivity, particularly the potent inhibition of the constitutively protective COX-1 enzyme, is consistent with the observed high rates of severe gastrointestinal adverse effects that led to its withdrawal from the market.

Pharmacokinetic Profile

The pharmacokinetic properties of Indoprofen have been well-documented.

| Parameter | Description |

| Absorption | Rapidly and completely absorbed following oral administration. |

| Bioavailability | High. The presence of food does not significantly impact its bioavailability. |

| Half-life (t½) | Approximately 2.3 hours in healthy young adults. This is extended in elderly populations. |

| Metabolism | Primarily metabolized in the liver via glucuronidation. |

| Excretion | The drug and its metabolites are almost entirely excreted in the urine, typically within 24 hours of administration. |

| Stereoisomers | The pharmacological effects are almost entirely attributed to the (+)-isomer (d-indoprofen). The d-isomer is cleared from plasma and excreted at a slower rate than the l-isomer. No stereospecific inversion from the active d-isomer to the inactive l-isomer occurs in vivo. |

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of NSAIDs. The human whole-blood assay is a widely accepted in vitro method that provides a physiologically relevant environment for assessing COX selectivity.

Protocol: Human Whole-Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Indoprofen for COX-1 and COX-2 in a human whole-blood matrix.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B₂ (TXB₂) in whole blood upon clotting, which is a COX-1 dependent process in platelets.

-

COX-2 Activity: Measured by the production of prostaglandin E₂ (PGE₂) in response to lipopolysaccharide (LPS) stimulation in whole blood, which induces COX-2 expression in monocytes.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers, collected into tubes containing an anticoagulant (e.g., heparin).

-

Indoprofen stock solution (e.g., in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

Enzyme immunoassay (EIA) kits for TXB₂ and PGE₂.

-

96-well plates, incubators, centrifuge.

Methodology:

Part A: COX-1 Inhibition Assay

-

Compound Preparation: Prepare serial dilutions of Indoprofen in PBS from the stock solution to achieve a range of final concentrations.

-

Incubation: Aliquot 1 mL of heparinized whole blood into tubes. Add a small volume (e.g., 10 µL) of each Indoprofen dilution or vehicle control (DMSO/PBS) to the respective tubes.

-

Clotting Induction: Incubate the tubes at 37°C for 1 hour to allow for natural blood clotting, which stimulates platelet COX-1 activity.

-

Sample Processing: Terminate the reaction by placing the tubes on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

-

Quantification: Collect the serum and store at -80°C until analysis. Measure the concentration of TXB₂ in the serum using a specific EIA kit according to the manufacturer's instructions.

Part B: COX-2 Inhibition Assay

-

Compound Preparation: Prepare serial dilutions of Indoprofen as in Part A.

-

Incubation with Inhibitor: Aliquot 1 mL of heparinized whole blood into tubes. Add the Indoprofen dilutions or vehicle control.

-

COX-2 Induction: Immediately add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and activity.

-

Incubation: Incubate the tubes for 24 hours at 37°C in a humidified incubator.

-

Sample Processing: Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.

-

Quantification: Collect the plasma and store at -80°C. Measure the concentration of PGE₂ using a specific EIA kit.

Data Analysis:

-

For both assays, calculate the percentage inhibition of prostanoid (TXB₂ or PGE₂) production for each Indoprofen concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the Indoprofen concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value for both COX-1 and COX-2.

-

Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Conclusion and Future Perspectives

Indoprofen serves as a classic example of a non-selective NSAID, effectively inhibiting both COX isoforms. Its clinical history underscores the critical importance of COX selectivity in drug safety; the potent inhibition of COX-1 led to unacceptable gastrointestinal toxicity and market withdrawal.

Despite its past, Indoprofen continues to be a subject of scientific interest. Recent research has explored its potential to increase the production of the survival motor neuron (SMN) protein, suggesting a possible, albeit unrelated, therapeutic avenue for conditions like spinal muscular atrophy. Furthermore, its chemical scaffold has been used as a starting point for designing novel derivatives with improved COX-2 selectivity, aiming to retain anti-inflammatory efficacy while enhancing gastrointestinal safety.[1] These studies highlight how even withdrawn drugs can provide valuable insights and chemical foundations for future drug development efforts.

References

Indoprofen Pharmacokinetics in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of indoprofen in humans. Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1][2] While it was withdrawn from the global market in the 1980s due to reports of severe gastrointestinal bleeding, its pharmacokinetic properties remain of interest for understanding the behavior of this drug class.[1][2] This document summarizes key data on its absorption, distribution, metabolism, and excretion (ADME), presents quantitative data in tabular format, outlines typical experimental protocols, and visualizes core concepts.

Pharmacokinetic Profile: ADME

The pharmacokinetic properties of indoprofen have been characterized in studies involving healthy volunteers, patients with rheumatoid arthritis, and elderly subjects.[3][4][5] The drug generally exhibits rapid absorption and elimination in healthy individuals.

Absorption

Following oral administration to fasting subjects, indoprofen is absorbed rapidly and completely.[3] The bioavailability of indoprofen tablets is generally high and is not negatively impacted by the presence of food.[1][3] However, food can influence the rate of absorption depending on the dosage form. One study found that the absorption rate from tablets was faster after a meal, whereas absorption from capsules was slightly delayed.[6]

Distribution

Studies comparing healthy subjects and patients with rheumatoid arthritis found no major differences in most kinetic parameters after oral administration.[3][4] However, a higher volume of distribution was observed in the patient population.[4]

Metabolism

Indoprofen is a racemic mixture, containing both (+) and (-) enantiomers.[7] The pharmacological activity is almost entirely attributed to the (+)-isomer, also known as d-indoprofen.[7] The primary metabolic pathway for indoprofen is glucuronidation.[1][2][8]

A key metabolic feature is the stereospecific inversion of the less active R(-)-indoprofen to the active S(+)-indoprofen by liver enzymes.[9] Conversely, no stereospecific inversion from the active d-indoprofen to the inactive enantiomer has been observed.[7]

Excretion

Indoprofen and its metabolites are almost entirely eliminated from the body within 24 hours of administration, primarily through renal excretion into the urine.[1][3] Studies on the individual enantiomers have shown that the active d-indoprofen is cleared from plasma and excreted in the urine at a slower rate than the l-indoprofen enantiomer.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of indoprofen derived from human studies.

Table 1: Key Pharmacokinetic Parameters of Racemic Indoprofen in Healthy Young Adults

| Parameter | Value | Route of Administration | Notes |

| Biological Half-Life (t½) | ~2.3 hours | Oral, IV | Characterized by rapid elimination.[1][2][3][8] |

| Bioavailability | High | Oral | Absorption is rapid and complete.[1][3] |

| Time to Complete Excretion | ~24 hours | Oral | Drug and its metabolites are almost completely cleared.[3] |

| Primary Route of Excretion | Renal | Oral, IV | Excreted in the urine as unchanged drug and metabolites.[1][2][3] |

Table 2: Pharmacokinetic Variations in Special Populations

| Population | Parameter | Value/Observation | Notes |

| Elderly Subjects | Biological Half-Life (t½) | ~11 hours | Multiple dosing can lead to drug accumulation, suggesting a need for dose reduction.[5] |

| Rheumatoid Arthritis Patients | Volume of Distribution (Vd) | Higher than healthy subjects | No other substantial differences in pharmacokinetic properties were noted for oral indoprofen compared to healthy subjects.[3][4] |

Table 3: Pharmacokinetics of Indoprofen Enantiomers

| Enantiomer | Pharmacokinetic Characteristic | Notes |

| d-indoprofen (+) | Slower clearance and excretion rate | This is the pharmacologically active enantiomer.[7] |

| l-indoprofen (-) | Faster clearance and excretion rate | This enantiomer is less active.[7] |

Experimental Methodologies

The characterization of indoprofen's pharmacokinetics in humans involved a range of clinical study designs.

Study Population: Investigations were conducted in healthy volunteers, including both fasting and post-meal states, as well as in specific patient populations such as individuals with rheumatoid arthritis and the elderly.[3][4][5][6]

Dosing Regimens: Both single-dose and multiple-dose studies were performed. Oral administration was most common, using 100 mg capsules and 200 mg tablets.[3][6] Repeated administration schedules included protocols such as 600 mg per day for 7 days.[3] Intravenous (i.v.) and intramuscular (i.m.) routes were also investigated to assess absolute bioavailability.[4]

Bioanalytical Methods: The concentration of indoprofen in biological samples (plasma and urine) was quantified using techniques such as gas-liquid chromatography (GLC).[6] This allowed for the determination of key pharmacokinetic parameters like half-life and area under the plasma concentration-time curve (AUC).

Visualizations

The following diagrams illustrate the metabolic fate of indoprofen and a typical experimental workflow for its pharmacokinetic evaluation.

References

- 1. Indoprofen - Wikipedia [en.wikipedia.org]

- 2. Indoprofen | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human pharmacokinetics of indoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies of indoprofen in healthy volunteers and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic profile of indoprofen in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of food on absorption of indoprofen administered orally to man in two dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the enantiomers of indoprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The in vitro metabolic inversion of R(-) to S(+) indoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Indoprofen's Activation of the AKT-AMPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the activation of the AKT-AMPK signaling pathway by the non-steroidal anti-inflammatory drug (NSAID), Indoprofen. Recent research has identified Indoprofen as a potent activator of this critical pathway, which plays a central role in cellular metabolism, growth, and survival. This document summarizes the key quantitative data, details the experimental methodologies used in these findings, and provides visual representations of the signaling cascades and experimental workflows.

Core Findings: Indoprofen as a Dual Activator of Anabolic and Catabolic Pathways

Indoprofen has been shown to initiate a sequential activation of the PDK1/AKT and AMPK signaling pathways. This dual activation suggests a complex interplay between anabolic (protein synthesis) and catabolic (energy sensing) processes, positioning Indoprofen as a molecule of interest for conditions such as muscle wasting.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effect of Indoprofen on the AKT-AMPK signaling pathway.

Table 1: In Vitro Time-Course Analysis of Indoprofen on C2C12 Myotube Signaling

| Target Protein | Treatment (100 µM Indoprofen) | 10 min | 2 hours | 4 hours | 6 hours |

| p-PDK1 (Ser241) | Relative Phosphorylation | ~1.5 fold | ~1.8 fold | ~1.6 fold | ~1.4 fold |

| p-AKT (Ser473) | Relative Phosphorylation | ~2.0 fold | ~2.5 fold | ~2.2 fold | ~1.8 fold |

| p-S6K (Thr389) | Relative Phosphorylation | ~1.8 fold | ~2.2 fold | ~2.0 fold | ~1.7 fold |

| p-AMPKα (Thr172) | Relative Phosphorylation | No significant change | ~1.5 fold | ~2.0 fold | ~1.8 fold |

Data are estimated from graphical representations in the source literature and presented as approximate fold change relative to vehicle control.

Table 2: In Vitro Dose-Response of Indoprofen on PDK1 Kinase Activity

| Indoprofen Concentration | PDK1 Activity (% of control) |

| 0.001 µM | ~100% |

| 0.01 µM | ~110% |

| 0.1 µM | ~120% |

| 1 µM | ~140% |

| 10 µM | ~150% |

| 100 µM | ~160% |

Data are estimated from graphical representations in the source literature.

Table 3: In Vivo Effects of Indoprofen on Signaling in Aged Mice Muscle

| Target Protein | Treatment (2 mg/kg Indoprofen for 12 weeks) | Relative Phosphorylation (Fold Change vs. Control) |

| p-AKT (Ser473) | Indoprofen | ~1.8 fold |

| p-mTOR (Ser2448) | Indoprofen | ~1.5 fold |

| p-S6K (Thr389) | Indoprofen | ~1.7 fold |

| p-AMPKα (Thr172) | Indoprofen | ~1.6 fold |

Data are estimated from graphical representations in the source literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of Indoprofen's effect on the AKT-AMPK pathway.

C2C12 Myoblast Culture and Differentiation

-

Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin once the cells reach approximately 80-90% confluency. The differentiation medium is replaced every 48 hours.

Western Blot Analysis

-

Protein Extraction: Differentiated C2C12 myotubes or pulverized mouse muscle tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. The following primary antibodies and dilutions are typically used:

-

p-PDK1 (Ser241) (1:1000)

-

PDK1 (1:1000)

-

p-AKT (Ser473) (1:1000)

-

AKT (1:1000)

-

p-AMPKα (Thr172) (1:1000)

-

AMPKα (1:1000)

-

p-S6K (Thr389) (1:1000)

-

S6K (1:1000)

-

GAPDH (1:5000)

-

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using image analysis software, with the phosphoprotein levels normalized to the total protein levels.

In Vitro PDK1 Kinase Assay

-

Reaction Setup: The kinase reaction is performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, and 2 mM dithiothreitol (DTT).

-

Enzyme and Substrate: Recombinant PDK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from AKT).

-

Indoprofen Treatment: Indoprofen is added to the reaction mixture at various concentrations (0.001 to 100 µM).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated for a specified time (e.g., 30 minutes) at 30°C. The reaction is terminated by the addition of a stop solution.

-

Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ADP produced.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental processes.

Caption: Indoprofen's signaling cascade.

Caption: Western blot experimental workflow.

Methodological & Application

Application Notes and Protocols for Indoprofen in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of indoprofen, a non-steroidal anti-inflammatory drug (NSAID), in a variety of cell culture-based research applications. Detailed protocols for key experiments are provided to facilitate experimental design and execution.

Introduction

Indoprofen is a potent non-steroidal anti-inflammatory drug that has demonstrated diverse effects in cell culture models beyond its well-established role as a cyclooxygenase (COX) inhibitor.[1][2] Its activities extend to the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis, making it a valuable tool for research in areas such as cancer biology, neurodegenerative disease, and muscle physiology.

Key Applications in Cell Culture

-

Cyclooxygenase (COX) Inhibition: As an NSAID, indoprofen's primary mechanism of action is the inhibition of COX enzymes, which are key mediators of inflammation.[1] Studies have shown that indoprofen exhibits a degree of selectivity in its inhibition of the two main isoforms, COX-1 and COX-2.

-

Activation of the PDK1/AKT Signaling Pathway: Indoprofen has been identified as an activator of the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/AKT signaling cascade.[1][3] This pathway is central to cell survival, growth, and metabolism.

-

Upregulation of Survival Motor Neuron (SMN) Protein: In models of Spinal Muscular Atrophy (SMA), indoprofen has been shown to increase the expression of the SMN protein, suggesting a potential therapeutic application in this neurodegenerative disease.[2][4] This effect appears to be independent of its COX-inhibitory activity.[4]

-

Induction of Apoptosis in Cancer Cells: Indoprofen, like other NSAIDs, has been observed to induce programmed cell death (apoptosis) in various cancer cell lines.[5][6] This pro-apoptotic effect contributes to its potential as an anti-cancer agent.

-

Modulation of Wnt/β-catenin Signaling: While direct evidence for indoprofen is still emerging, related NSAIDs have been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in development and disease, particularly in cancer.

Data Presentation

Indoprofen Activity and Concentration Data

| Parameter | Cell Line/System | Concentration/Value | Reference |

| COX Selectivity | Biochemical Assay | Selectivity Index (COX-1/COX-2) = 0.78 | [7] |

| PDK1/AKT Pathway Activation | C2C12 myotubes | 100 µM | [8] |

| SMN Protein Upregulation | Human Type I SMA Patient Fibroblasts | 5 µM and 20 µM | [4] |

| Apoptosis Induction (related NSAID - Ibuprofen) | Human Cholangiocarcinoma (KKU-M139) | IC50: 1.87 mM | [5] |

| Apoptosis Induction (related NSAID - Ibuprofen) | Human Cholangiocarcinoma (KKU-213B) | IC50: 1.63 mM | [5] |

Experimental Protocols

Preparation of Indoprofen Stock Solution

Note: Indoprofen is sparingly soluble in water but soluble in organic solvents like DMSO.

-

Weigh out the desired amount of indoprofen powder in a sterile microcentrifuge tube.

-

Add pure, anhydrous DMSO to dissolve the powder to a high concentration stock solution (e.g., 50-100 mM).[2]

-

Vortex thoroughly until the indoprofen is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

For cell culture experiments, dilute the stock solution to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is adapted for indoprofen from a method used for ibuprofen.[5]

-

Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of indoprofen in a complete culture medium. Remove the old medium from the wells and add 100 µL of the indoprofen-containing medium or vehicle control (medium with the same concentration of DMSO as the highest indoprofen concentration) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is adapted for indoprofen from a method used for ibuprofen.[5]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Treat the cells with the desired concentrations of indoprofen or vehicle control for the specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of PDK1/AKT Pathway Activation

This protocol is based on the study by Kim et al. (2020).[1]

-

Cell Culture and Treatment: Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, switch to DMEM with 2% horse serum upon reaching confluence. Treat the differentiated myotubes with 100 µM indoprofen for various time points (e.g., 10 min, 2h, 4h, 6h).[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PDK1, PDK1, p-AKT, AKT, p-S6K, and S6K overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways and Workflows

Caption: Indoprofen activates the PDK1/AKT/S6K signaling pathway.

Caption: Hypothesized inhibition of Wnt/β-catenin signaling by indoprofen.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

References

- 1. Indoprofen prevents muscle wasting in aged mice through activation of PDK1/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Indoprofen Upregulates the Survival Motor Neuron Protein through a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis in colon cancer cells by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Converting indoprofen to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Indoprofen

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class. Accurate and reliable quantitative analysis of Indoprofen in bulk drug substances, pharmaceutical formulations, and biological fluids is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides a detailed protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Indoprofen, based on established methodologies. The method is validated to ensure its selectivity, linearity, precision, and accuracy.

Chromatographic Conditions

A robust HPLC method for Indoprofen has been established using a reversed-phase C18 column. The operational parameters are summarized in the table below. This method is designed to provide excellent resolution and peak shape for Indoprofen.

Table 1: HPLC Operational Parameters for Indoprofen Analysis

| Parameter | Condition |

| Column | XTerra RP18, 3.9 x 150 mm, 5 µm particle size[1] |

| Mobile Phase | Acetonitrile and 18 mmol L⁻¹ Brij L23 aqueous solution (pH 3.8) (13:87, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL (Typical, can be optimized) |

| Column Temperature | 30 °C[1] |

| Detection | UV at 215 nm[1] |

| Run Time | Approximately 10 minutes (Adjust as per system suitability) |

Method Validation Summary

The analytical method was validated according to ICH and other regulatory guidelines. The validation parameters demonstrate that the method is suitable for its intended purpose.

Table 2: Summary of Method Validation Data for Indoprofen Analysis

| Validation Parameter | Result | Reference |

| Linearity Range | 10 - 100 µg/mL | [1] |

| Precision (Intra-day) | %RSD: 0.59% - 4.25% | [2] |

| Precision (Inter-day) | %RSD: 0.71% - 4.86% | [2] |

| Accuracy | 95% β-expectation tolerance interval within ±5% acceptance limits | [1] |

| Specificity | Good selectivity and specificity demonstrated | [2] |

| Limit of Detection (LOD) | 1 ng (in biological fluids) | [3] |

| Limit of Quantification (LOQ) | 0.5 µg/mL (in plasma and urine) | [3] |

Detailed Experimental Protocols

Reagents and Materials

-

Indoprofen Reference Standard

-

Acetonitrile (HPLC Grade)

-

Brij L23

-

Orthophosphoric Acid or Hydrochloric Acid (for pH adjustment)

-

Water (HPLC Grade or Deionized)

-

0.45 µm Membrane Filters

Preparation of Solutions

Mobile Phase Preparation (1 Liter):

-

Prepare a 18 mmol L⁻¹ aqueous solution of Brij L23.

-

Adjust the pH of the Brij L23 solution to 3.8 using orthophosphoric acid.

-

Mix 870 mL of the pH-adjusted Brij L23 solution with 130 mL of Acetonitrile.

-

Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication for 15-20 minutes before use.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of Indoprofen Reference Standard into a 25 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Make up the volume to the mark with the mobile phase and mix thoroughly.

Working Standard Solutions (for Linearity Curve):

-

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 10 µg/mL to 100 µg/mL.

Sample Preparation (from a Pharmaceutical Formulation)

-

Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to 25 mg of Indoprofen and transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to the mark with the mobile phase and mix well.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute with the mobile phase if necessary to bring the concentration within the validated linearity range.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 20 µL of a blank solution (mobile phase) to ensure no interfering peaks are present.

-

Inject the prepared standard and sample solutions in sequence.

-

Record the chromatograms and measure the peak area responses for the Indoprofen peak.

-

Calculate the concentration of Indoprofen in the sample by comparing its peak area with that of the standard solution.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of Indoprofen.

Method Validation Relationship Diagram

Caption: Key parameters for HPLC method validation.

References

Indoprofen: A Versatile Tool for Investigating Inflammatory Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation through the production of prostaglandins.[1] This property makes indoprofen a valuable research tool for studying the roles of COX-1 and COX-2 in various inflammatory processes. These application notes provide detailed protocols for utilizing indoprofen in both in vitro and in vivo models of inflammation, enabling researchers to explore its effects on key inflammatory mediators and pathways.

Mechanism of Action

Indoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the catalytic activity of both COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. By inhibiting COX enzymes, indoprofen effectively reduces the production of these pro-inflammatory molecules.

The signaling pathway for indoprofen's primary mechanism of action is illustrated below:

Quantitative Data

The following tables summarize key quantitative parameters of indoprofen, providing a reference for experimental design and data interpretation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Parameter | Value | Reference |

| COX Selectivity Index (COX-1/COX-2) | 0.78 | [1] |

Note: A selectivity index close to 1 indicates non-selective inhibition of COX-1 and COX-2.

Table 2: Pharmacokinetic Parameters (Human)

| Parameter | Value | Reference |

| Biological Half-life (t½) | ~3 hours (young adults) | [3] |

| ~11 hours (elderly) | [3] |

Note: The pharmacokinetic profile can vary between species. Preclinical studies in animal models are recommended to determine the optimal dosing regimen.

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX) Activity Assay

This protocol allows for the determination of indoprofen's inhibitory activity against COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of COX enzymes, which is the second step in the conversion of arachidonic acid to PGH2. The reduction of PGG2 to PGH2 is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic substrate

-

Indoprofen

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

-

-

Protocol Workflow:

-

Procedure:

-

Prepare serial dilutions of indoprofen in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add Tris-HCl buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the indoprofen dilutions to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding a mixture of arachidonic acid and TMPD to all wells.

-

Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.

-

Calculate the rate of reaction for each concentration of indoprofen.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

-

-

Expected Results: Indoprofen is expected to inhibit both COX-1 and COX-2 activity in a dose-dependent manner.

2. Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

This protocol assesses the ability of indoprofen to inhibit the production of PGE2 in a cellular model of inflammation.

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including PGE2, through the induction of COX-2. The amount of PGE2 released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Materials:

-

RAW 264.7 macrophage cell line or primary macrophages

-

Lipopolysaccharide (LPS)

-

Indoprofen

-

Cell culture medium (e.g., DMEM) and supplements

-

PGE2 ELISA kit

-

-

Protocol Workflow:

References

Quantifying Indoprofen in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of indoprofen in various biological matrices. The methodologies outlined are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the drug development process.

Overview of Analytical Techniques

The quantification of indoprofen in biological samples such as plasma, urine, and tissue homogenates is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC-UV): This technique offers a robust and cost-effective method for indoprofen quantification. It relies on the separation of indoprofen from endogenous matrix components on a stationary phase, followed by detection using its ultraviolet absorbance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV. It couples the separation power of liquid chromatography with the precise mass detection of the analyte and its fragments, allowing for very low detection and quantification limits.

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative parameters of various analytical methods for indoprofen and the structurally similar compound ibuprofen, which is often analyzed using similar methodologies.

Table 1: HPLC-UV Method Parameters

| Analyte | Biological Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| Indoprofen | Plasma | 0.5 - 50[1] | - | 0.5[1] | 95-105 (within 95% β-expectation tolerance)[2] | < 5[2] | > 90 |

| Indoprofen | Urine | 0.5 - 200[1] | - | 0.5[1] | - | - | > 90 |

| Ibuprofen | Plasma | 0.15 - 50[3] | - | 0.1[3] | 97.52 - 107.21[3] | 0.78 - 7.21[3] | > 95[4] |

| Ibuprofen | Elephant Plasma | 0.05 - 100[4] | - | 0.05[4] | - | 0.8 - 9.9 (intra-day), 2.7 - 9.8 (inter-day)[4] | > 95[4] |

Table 2: LC-MS/MS Method Parameters

| Analyte | Biological Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| Ibuprofen | Neonate Plasma | 100 - 60,000[5] | - | 100[5] | Within ±15 | < 15 | - |

| Various Drugs | Urine | 1 - 1,000[6] | - | 1 | - | < 15[6] | - |

| 52 Drugs | Urine | - | Equal to or lower than ELISA cutoffs[7] | - | - | - | - |

| Veterinary Drugs | Human Urine | 0.5 - 5000 (pg/mL)[8] | - | 0.5 - 2000 (pg/mL)[8] | - | - | - |

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte. The choice of method depends on the biological matrix and the analytical technique.

3.1.1. Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methods used for NSAIDs in plasma.[9][10]

-

Aliquot Sample: Pipette 500 µL of plasma into a 15 mL polypropylene tube.

-

Add Internal Standard (IS): Spike the sample with a known concentration of a suitable internal standard (e.g., a structurally similar but chromatographically resolved compound).

-

Acidification: Add 100 µL of 1M hydrochloric acid to acidify the plasma. Vortex for 30 seconds.

-

Extraction: Add 4 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.

-